
Spectroscopic Profile of 4-Acetoxyindole: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Acetoxyindole

Cat. No.: B1630585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of 4-
acetoxyindole, a key intermediate in the synthesis of various biologically active compounds.

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols utilized for these analyses.

Spectroscopic Data Summary
The structural elucidation of 4-acetoxyindole has been achieved through a combination of

spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and MS

analyses are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of 4-Acetoxyindole
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.15 br s - 1H NH

7.29 t 3.0 1H Ar-H2

7.19 t 7.9 1H Ar-H6

7.11 dd 7.7, 0.7 1H Ar-H7

6.81 dd 7.9, 0.7 1H Ar-H5

6.70 dd 3.0, 1.8 1H Ar-H3

2.37 s - 3H C(=O)CH₃

¹³C NMR Spectral Data of 4-Acetoxyindole

Chemical Shift (δ) ppm Carbon Assignment

169.5 C=O

143.2 C4

136.6 C7a

125.7 C2

122.9 C3a

122.3 C6

115.8 C7

109.9 C5

102.6 C3

21.1 CH₃

Infrared (IR) Spectroscopy
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FT-IR Spectral Data of 4-Acetoxyindole (KBr Pellet)

Wavenumber (cm⁻¹) Vibrational Mode

3400-3300 N-H Stretch

3100-3000 Aromatic C-H Stretch

1760 C=O Stretch (Ester)

1620, 1580, 1460 Aromatic C=C Bending

1370 C-H Bend (CH₃)

1210 C-O Stretch (Ester)

780, 740 Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)
Mass Spectrometry Data of 4-Acetoxyindole

m/z Relative Intensity (%) Assignment

175 45 [M]⁺

133 100 [M - C₂H₂O]⁺

105 20 [M - C₂H₂O - CO]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on 4-
acetoxyindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 4-acetoxyindole was dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of
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tetramethylsilane (TMS) was added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 1.0 s.

¹³C NMR Spectroscopy Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 4-acetoxyindole (1-2 mg) was finely ground with

approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared

Spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 32.

Background: A spectrum of a pure KBr pellet was used as the background.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC-MS).

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: 50-500 m/z.

Data Interpretation and Structural Confirmation
Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of 4-acetoxyindole.
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Spectroscopic Analysis Workflow for 4-Acetoxyindole
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Caption: Logical workflow for the spectroscopic analysis of 4-acetoxyindole.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Acetoxyindole: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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